molecular formula C38H45N3O5 B15194816 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(octahydro-1H-azonin-1-yl)- CAS No. 134963-41-0

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(octahydro-1H-azonin-1-yl)-

Cat. No.: B15194816
CAS No.: 134963-41-0
M. Wt: 623.8 g/mol
InChI Key: YWMXEYGATBVZFA-GABYNLOESA-N
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Description

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection of functional groups, selective deoxygenation, and the introduction of various substituents. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to protect hydroxyl groups during the reaction.

    Deoxygenation: Selective removal of oxygen atoms from specific positions on the uridine molecule.

    Substitution Reactions: Introduction of the 4-methoxyphenyl, diphenylmethyl, and octahydro-1H-azonin-1-yl groups through nucleophilic substitution reactions.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or stability.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, nucleoside analogs like this one are often used to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA, leading to chain termination or other disruptions in nucleic acid synthesis.

Medicine

Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.

Industry

In industry, this compound could be used in the development of new pharmaceuticals or as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of this compound likely involves its incorporation into nucleic acids, where it can disrupt normal synthesis and function. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: A simpler analog lacking the additional substituents.

    5-Methyluridine: Another analog with a methyl group at the 5-position.

    2’,3’-Dideoxycytidine: A similar compound with a cytosine base instead of uracil.

Uniqueness

The uniqueness of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its complex structure, which includes multiple substituents that can modulate its biological activity and chemical properties. This makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

CAS No.

134963-41-0

Molecular Formula

C38H45N3O5

Molecular Weight

623.8 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(azonan-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C38H45N3O5/c1-28-26-41(37(43)39-35(28)42)36-34(40-23-13-5-3-4-6-14-24-40)25-33(46-36)27-45-38(29-15-9-7-10-16-29,30-17-11-8-12-18-30)31-19-21-32(44-2)22-20-31/h7-12,15-22,26,33-34,36H,3-6,13-14,23-25,27H2,1-2H3,(H,39,42,43)/t33-,34+,36+/m0/s1

InChI Key

YWMXEYGATBVZFA-GABYNLOESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6

Origin of Product

United States

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